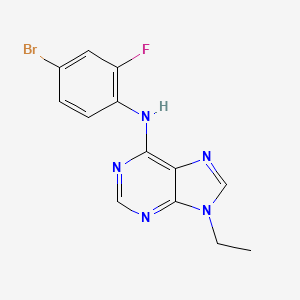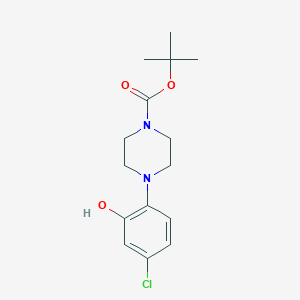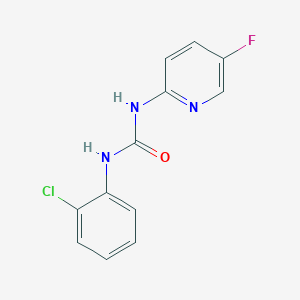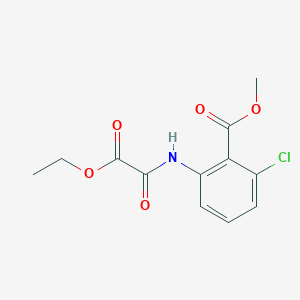![molecular formula C18H20F2N6 B12248374 6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-9-ethyl-9H-purine](/img/structure/B12248374.png)
6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-9-ethyl-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-9-ethyl-9H-purine is a complex organic compound that features a purine core substituted with a piperazine ring and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-9-ethyl-9H-purine typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group.
Attachment of the Difluorophenyl Group: The difluorophenyl group is attached through a Friedel-Crafts alkylation reaction, using 2,4-difluorobenzyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the difluorophenyl group, potentially leading to the formation of fluorinated alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Fluorinated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-9-ethyl-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-9-ethyl-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity, while the piperazine ring modulates its pharmacokinetic properties. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-9H-purine: Lacks the ethyl group, leading to different pharmacokinetic properties.
6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-9-methyl-9H-purine: The presence of a methyl group instead of an ethyl group can alter its biological activity.
Uniqueness
6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-9-ethyl-9H-purine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the difluorophenyl group and the piperazine ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H20F2N6 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
6-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-9-ethylpurine |
InChI |
InChI=1S/C18H20F2N6/c1-2-25-12-23-16-17(25)21-11-22-18(16)26-7-5-24(6-8-26)10-13-3-4-14(19)9-15(13)20/h3-4,9,11-12H,2,5-8,10H2,1H3 |
InChI Key |
MBQPBBLSLXIQSR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2N3CCN(CC3)CC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-{1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide](/img/structure/B12248310.png)
![N-[(6-methoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B12248311.png)
![2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B12248318.png)

![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B12248328.png)
![3-(3-Fluorophenyl)-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12248341.png)
![3-{3-Oxo-3-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12248344.png)
![4-Ethyl-3-methyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B12248349.png)
![4-[4-(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)phenyl]morpholine](/img/structure/B12248358.png)

![4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B12248364.png)

![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B12248370.png)
